7-甲基-1H-吲哚-4-醇

描述

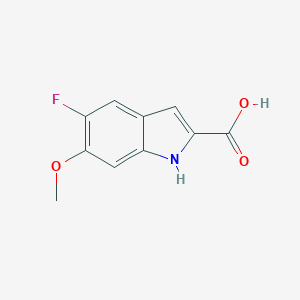

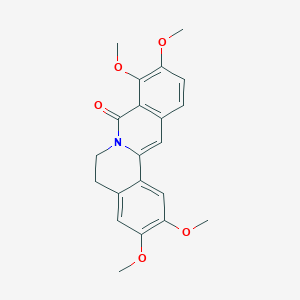

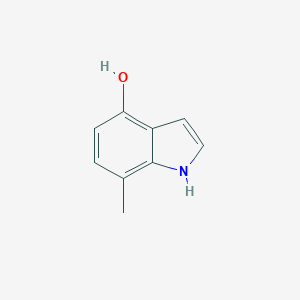

7-Methyl-1H-indol-4-ol is a compound with the molecular formula C9H9NO. It has a molecular weight of 147.174 and a density of 1.3±0.1 g/cm3 . It is also known by other names such as 1H-Indol-4-ol, 7-methyl-, 7-methyl-4-hydroxy-indole, and 5-Methyl-1H-indol-4-ol .

Synthesis Analysis

The synthesis of indole derivatives, including 7-methyl-1H-indol-4-ol, has been a central theme in organic synthesis over the last century . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

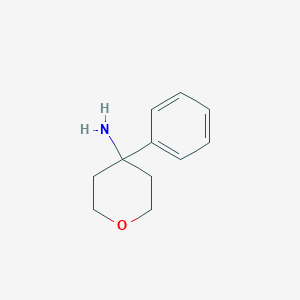

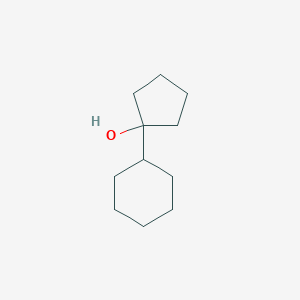

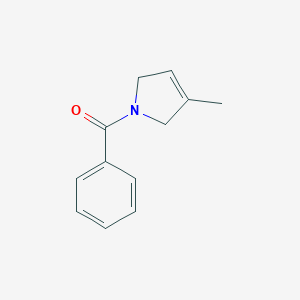

The molecular structure of 7-methyl-1H-indol-4-ol consists of a benzene ring fused with a five-membered nitrogen-containing pyrrole ring . The methyl group is attached to the seventh carbon atom in the indole ring, and the hydroxyl group is attached to the fourth carbon atom .Chemical Reactions Analysis

Indole derivatives, including 7-methyl-1H-indol-4-ol, exhibit wide-ranging biological activity . They are frequently used in the synthesis of various organic compounds . New methodologies for the construction of this heteroaromatic ring continue to be developed .Physical And Chemical Properties Analysis

7-Methyl-1H-indol-4-ol has a boiling point of 338.9±22.0 °C at 760 mmHg . The exact melting point is not available . The flash point is 158.7±22.3 °C . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C and an index of refraction of 1.704 .科学研究应用

Biologically Active Compounds

- Scientific Field : Biochemistry and Pharmacology .

- Summary of Application : Indole derivatives have been used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use. Generally, these compounds are synthesized in a lab and then tested in vitro or in vivo for their biological activity .

- Results or Outcomes : Indole derivatives, both natural and synthetic, have shown various biologically vital properties. They have attracted increasing attention in recent years due to their potential therapeutic effects .

Synthetic Intermediate

- Scientific Field : Organic Chemistry.

- Summary of Application : Indole derivatives can be used as synthetic intermediates in the production of other complex organic compounds.

- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use. Generally, these compounds are synthesized in a lab and then used in further chemical reactions to produce other compounds.

- Results or Outcomes : The use of indole derivatives as synthetic intermediates can help to streamline the production of other complex organic compounds.

Photoelectric Conversion Devices

- Scientific Field : Optoelectronics .

- Summary of Application : Certain organic dye compounds, which can include indole derivatives, have applications in photoelectric conversion devices .

- Methods of Application : These compounds can be used in the manufacture of devices such as solar cells, where they can help to convert light into electricity .

- Results or Outcomes : The use of these compounds in photoelectric conversion devices can help to improve their performance and efficiency .

Antihypertensive Drugs

- Scientific Field : Pharmacology .

- Summary of Application : Certain indole alkaloids, such as Reserpine, are used in the treatment of high blood pressure .

- Methods of Application : These compounds are typically administered orally in the form of a pill or capsule .

- Results or Outcomes : Reserpine has been shown to effectively lower blood pressure in patients with hypertension .

Anticancer Drugs

- Scientific Field : Oncology .

- Summary of Application : Some indole derivatives, such as Vinblastine, are used in the treatment of various types of cancer, including Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .

- Methods of Application : These compounds are typically administered intravenously in a clinical setting .

- Results or Outcomes : Vinblastine has been shown to effectively inhibit the growth of certain types of cancer cells .

Antidepressant Drugs

- Scientific Field : Psychiatry .

- Summary of Application : Indazole-containing heterocyclic compounds have applications as antidepressant agents .

- Methods of Application : These compounds are typically administered orally in the form of a pill or capsule .

- Results or Outcomes : These compounds have been shown to effectively alleviate symptoms of depression in patients .

Antiviral Drugs

- Scientific Field : Virology .

- Summary of Application : Certain indole derivatives have been reported as antiviral agents .

- Methods of Application : These compounds are typically synthesized in a lab and then tested in vitro or in vivo for their antiviral activity .

- Results or Outcomes : Some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Drugs

- Scientific Field : Pharmacology .

- Summary of Application : Indole derivatives possess anti-inflammatory properties .

- Methods of Application : These compounds are typically administered orally or topically, depending on the specific derivative and its intended use .

- Results or Outcomes : Indole derivatives have been shown to effectively alleviate symptoms of inflammation in patients .

Antimicrobial Drugs

- Scientific Field : Microbiology .

- Summary of Application : Indole derivatives have been used as antimicrobial agents .

- Methods of Application : These compounds are typically administered orally or topically, depending on the specific derivative and its intended use .

- Results or Outcomes : Indole derivatives have been shown to effectively inhibit the growth of various types of microbes .

安全和危害

The safety data sheet for 7-methyl-1H-indol-4-ol indicates that it is harmful if swallowed, in contact with skin, and if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

Indoles, including 7-methyl-1H-indol-4-ol, are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They continue to attract attention from the international chemical community, and new methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed . This suggests that there is still room for improvement in the field of indole synthesis and that these compounds may have promising future applications .

属性

IUPAC Name |

7-methyl-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-2-3-8(11)7-4-5-10-9(6)7/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQRSZBYNBCARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318947 | |

| Record name | 7-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-1H-indol-4-ol | |

CAS RN |

19499-91-3 | |

| Record name | 7-Methyl-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19499-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。